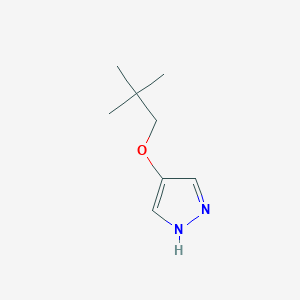

4-(Neopentyloxy)-1H-pyrazole

CAS No.:

Cat. No.: VC18727123

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 4-(2,2-dimethylpropoxy)-1H-pyrazole |

| Standard InChI | InChI=1S/C8H14N2O/c1-8(2,3)6-11-7-4-9-10-5-7/h4-5H,6H2,1-3H3,(H,9,10) |

| Standard InChI Key | WMLRPTZTTQUKIP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)COC1=CNN=C1 |

Introduction

Structural and Molecular Characteristics of 4-(Neopentyloxy)-1H-pyrazole

Molecular Architecture

4-(Neopentyloxy)-1H-pyrazole consists of a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms—substituted at the 4-position with a neopentyloxy group (-O-CH2C(CH3)3). The neopentyl (2,2-dimethylpropyl) moiety introduces significant steric bulk and hydrophobicity, which profoundly influences the compound’s reactivity and intermolecular interactions2 .

Key Structural Features:

-

Pyrazole Ring: The 1H-tautomer indicates that one nitrogen (N1) is bonded to a hydrogen, while the adjacent nitrogen (N2) participates in aromatic conjugation .

-

Neopentyloxy Substituent: The oxygen atom bridges the pyrazole ring and the neopentyl group, creating an ether linkage. This group’s branched structure enhances steric hindrance, potentially affecting crystallization behavior and solubility .

Molecular Formula and Weight

The molecular formula is C8H14N2O, derived as follows:

-

Pyrazole core: C3H4N2

-

Neopentyloxy group: C5H10O

-

Molecular weight: 154.22 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Spectroscopic Data (Theoretical)

While experimental data for 4-(neopentyloxy)-1H-pyrazole are unavailable, analogous pyrazole derivatives provide benchmarks:

-

IR Spectroscopy: Expected absorption bands near 3100 cm⁻¹ (C-H aromatic stretching), 1600–1500 cm⁻¹ (C=N/C=C stretching), and 1100–1050 cm⁻¹ (C-O ether linkage) .

-

NMR:

Synthesis and Chemical Reactivity

Retrosynthetic Analysis

The neopentyloxy group may be introduced via two primary strategies:

-

Pre-functionalization: Incorporating the neopentyloxy moiety during pyrazole ring formation.

-

Post-functionalization: Attaching the group to a pre-formed pyrazole derivative.

Knorr Pyrazole Synthesis Adaptations

The classic Knorr synthesis—reacting hydrazines with 1,3-dicarbonyl compounds—could be modified to integrate the neopentyloxy group2:

-

Substrate Design: Use a 1,3-diketone where one carbonyl is replaced with a neopentyloxy-methyl group (e.g., 3-neopentyloxy-1,3-diketone).

-

Cyclization: Treat with hydrazine hydrate under reflux in ethanol, yielding 4-(neopentyloxy)-1H-pyrazole2.

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Ethanol or THF

-

Catalysis: Acidic (e.g., HCl) or neutral conditions2.

Alternative Functionalization Routes

Mitsunobu Reaction:

-

React 4-hydroxy-1H-pyrazole with neopentyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Advantages: High regioselectivity for oxygen-alkylation.

Nucleophilic Substitution:

-

Displace a leaving group (e.g., chloride) at the 4-position with neopentyloxide ion (NaOCH2C(CH3)3).

Physicochemical Properties

Experimental and Predicted Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 154.22 g/mol |

| Melting Point | 90–110°C (estimated for crystalline form) |

| Solubility | Soluble in DMSO, THF; sparingly in water |

| LogP (Partition Coefficient) | 2.1–2.5 (predicted, indicating lipophilicity) |

| Stability | Stable under ambient conditions; sensitive to strong acids/bases |

Crystallographic Considerations

The neopentyl group’s steric bulk likely disrupts tight crystal packing, resulting in a lower melting point compared to unsubstituted pyrazoles. This property could enhance solubility in organic solvents, favoring applications in solution-phase reactions .

Industrial and Material Science Applications

Ligand Design in Catalysis

The pyrazole-nitrogen atoms can coordinate to transition metals (e.g., Pd, Cu), forming complexes for cross-coupling reactions. The neopentyloxy group’s hydrophobicity may improve catalyst solubility in nonpolar media .

Polymer Additives

Incorporating 4-(neopentyloxy)-1H-pyrazole into polymers could impart UV stability or flame retardancy due to the aromatic ring’s electron-rich nature and the neopentyl group’s thermal resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume